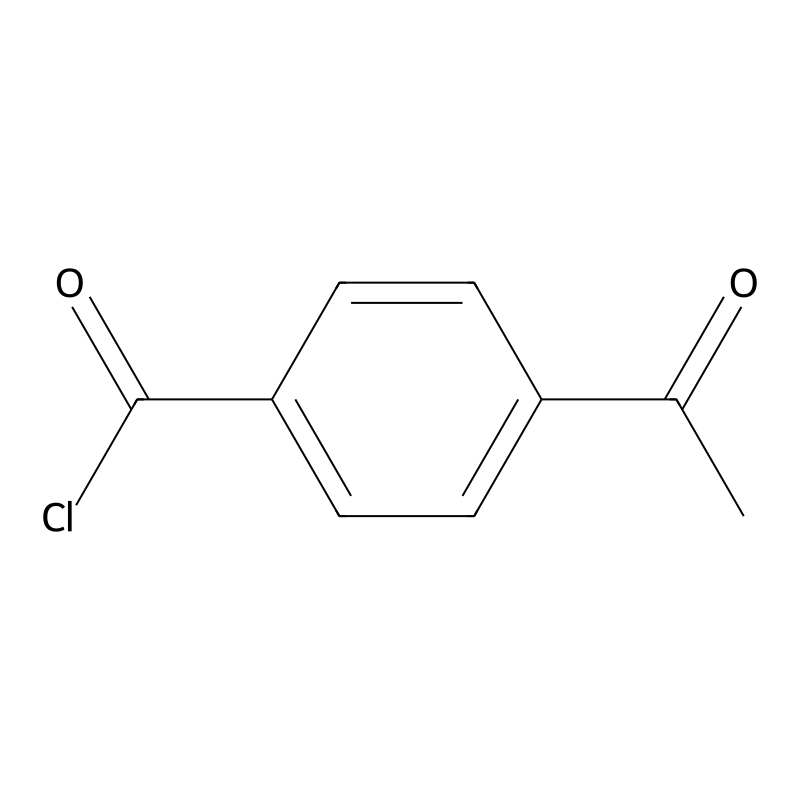

4-Acetylbenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

In Life Science, it’s used in the synthesis of other compounds and in various biochemical experiments . In Material Science, it’s used in the development of new materials . In Chemical Synthesis, it’s used as a reagent to synthesize other chemical compounds . In Chromatography, it’s used as a standard for comparison in chromatographic analysis . In Analytical research, it’s used in the development and validation of analytical methods .

Pharmaceutical Industry

Polymer Industry

Benzoyl chloride derivatives are used in the production of benzoyl peroxide, which is an initiator in the polymer industry

Agrochemical Industry

Cosmetic Industry

In the cosmetic industry, various types of organic and inorganic compounds are used.

Food Industry

Organic acids are widely used as antimicrobial agents in the food industry

4-Acetylbenzoyl chloride is an organic compound with the molecular formula C₉H₇ClO₂. It is classified as an acid chloride, specifically a derivative of benzoyl chloride, where an acetyl group is substituted at the para position of the benzoyl moiety. This compound is characterized by its reactivity due to the presence of the acyl chloride functional group, making it a valuable intermediate in organic synthesis.

4-Acetylbenzoyl chloride is a hazardous compound due to several factors:

- Corrosivity: The acyl chloride group can react with tissues, causing severe irritation, burns, and eye damage upon contact.

- Lachrymator: It can irritate the eyes, causing tearing and discomfort.

- Reactivity: Reacts readily with water, releasing hydrochloric acid fumes which are irritating to the respiratory system.

- Flammability: May be flammable and decompose upon heating, releasing toxic fumes.

- Nucleophilic Acyl Substitution: This is the primary reaction pathway for acid chlorides. Nucleophiles such as alcohols, amines, and water can react with 4-acetylbenzoyl chloride to form esters, amides, and carboxylic acids, respectively .

- Hydrolysis: When treated with water, 4-acetylbenzoyl chloride hydrolyzes to yield 4-acetylbenzoic acid and hydrochloric acid. The reaction can be facilitated by using a base to neutralize the hydrochloric acid produced .

- Reduction: Reduction of 4-acetylbenzoyl chloride using lithium aluminum hydride converts it into 4-acetylbenzyl alcohol .

- Reactions with Grignard Reagents: When reacted with Grignard reagents, it forms tertiary alcohols via nucleophilic addition followed by elimination of the chloride ion .

The synthesis of 4-acetylbenzoyl chloride typically involves the following steps:

- Starting Material Preparation: The synthesis begins with 4-acetylbenzoic acid.

- Chlorination: The acid is treated with thionyl chloride or phosphorus pentachloride to convert it into the corresponding acid chloride (4-acetylbenzoyl chloride). This step is crucial as it introduces the reactive acyl chloride functionality .

4-Acetylbenzoyl chloride finds applications in various fields:

- Organic Synthesis: It is used as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Dyes and Pigments: Compounds derived from 4-acetylbenzoyl chloride are utilized in producing dyes and pigments due to their ability to form stable complexes.

- Polymer Chemistry: It can be employed in polymerization processes to introduce functional groups into polymers.

Interaction studies involving 4-acetylbenzoyl chloride primarily focus on its reactivity with nucleophiles. For example, its interaction with different amines leads to the formation of various amides, which can be evaluated for their biological activities. Additionally, studies may explore how substituents on the aromatic ring influence reactivity and stability.

Several compounds share structural similarities with 4-acetylbenzoyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzoyl Chloride | C₇H₅ClO | Simple structure; lacks acetyl substituent |

| Acetyl Chloride | C₂H₃ClO | Smaller size; primarily used for acetylation |

| 4-Acetoxybenzoyl Chloride | C₉H₉ClO₃ | Contains an ether functional group instead of a ketone |

| 4-Ethylbenzoyl Chloride | C₉H₉ClO | Ethyl substituent instead of acetyl |

4-Acetylbenzoyl chloride is unique due to its combination of both acetyl and benzoyl functionalities, which allows for diverse chemical transformations not readily available in simpler analogs.

Direct Acetylation-Chlorination Routes from Precursor Compounds

The synthesis of 4-acetylbenzoyl chloride primarily involves the conversion of 4-acetylbenzoic acid through direct chlorination methodologies . The most established route begins with 4-acetylbenzoic acid as the immediate precursor, which undergoes chlorination to form the corresponding acyl chloride [2]. This transformation represents a fundamental nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom [3].

The direct chlorination approach typically employs thionyl chloride as the primary chlorinating agent . The reaction proceeds through a well-established mechanism where thionyl chloride attacks the carbonyl carbon of 4-acetylbenzoic acid, forming an intermediate chlorosulfite species [4]. This intermediate subsequently decomposes to yield 4-acetylbenzoyl chloride, sulfur dioxide, and hydrogen chloride as byproducts [4] [3]. The reaction conditions generally require heating to facilitate the transformation and ensure complete conversion [5].

Alternative chlorinating agents include oxalyl chloride in combination with dimethylformamide as a catalyst [6]. This method offers advantages in terms of reaction control and product isolation, as the byproducts are gaseous and easily removed from the reaction mixture [6]. The oxalyl chloride-mediated chlorination proceeds through formation of an activated intermediate that facilitates the substitution of the hydroxyl group [7].

Table 1: Comparative Analysis of Direct Chlorination Methods

| Chlorinating Agent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Major Byproducts |

|---|---|---|---|---|

| Thionyl chloride | 60-80 | 2-4 | 85-95 | Sulfur dioxide, Hydrogen chloride |

| Oxalyl chloride/Dimethylformamide | 20-25 | 1-2 | 90-98 | Carbon monoxide, Carbon dioxide, Hydrogen chloride |

| Phosphorus pentachloride | 25-40 | 3-6 | 70-85 | Phosphorus oxychloride, Hydrogen chloride |

The preparation of the precursor 4-acetylbenzoic acid can be achieved through oxidative methodologies starting from para-methylacetophenone [2]. Potassium permanganate oxidation represents the classical approach, where the methyl group undergoes complete oxidation to form the carboxylic acid functionality while preserving the acetyl substituent [2]. Alternative synthetic routes involve Friedel-Crafts acylation followed by carboxylation reactions [8].

Phosphorus Trichloride-Mediated Chlorination Mechanisms

Phosphorus trichloride represents an atom-efficient alternative for the synthesis of 4-acetylbenzoyl chloride from 4-acetylbenzoic acid [9] [10]. The mechanism involves a multi-step process where phosphorus trichloride serves as both the chlorinating agent and the activating species [9]. The reaction initiates through coordination of the carboxylic acid carbonyl oxygen to the electron-deficient phosphorus center [10].

The proposed mechanism begins with formation of a four-centered transition state where the carbonyl oxygen attacks the phosphorus atom while a chloride ion simultaneously attacks the carbonyl carbon [10]. This concerted process leads to formation of an intermediate species that undergoes subsequent carbon-oxygen bond cleavage and hydrogen transfer to generate the acyl chloride product [10]. The phosphorus-containing byproduct formed is phosphonic acid, which is readily separated due to its insolubility in organic solvents [9].

Table 2: Phosphorus Trichloride Chlorination Optimization Data

| Solvent | Temperature (°C) | Time (hours) | Yield (%) | Atom Efficiency (%) |

|---|---|---|---|---|

| Acetonitrile | 80 | 3 | 78 | 95 |

| Dichloromethane | 60 | 4 | 65 | 92 |

| Hexane | 80 | 5 | 58 | 89 |

| Dioxane | 100 | 3 | 62 | 91 |

The electronic effects of substituents significantly influence the reaction rate and efficiency [9]. Electron-rich aromatic systems, such as those containing methoxy groups, exhibit enhanced reactivity compared to electron-deficient systems bearing trifluoromethyl or nitro substituents [9]. This reactivity pattern follows the expected trend for electrophilic aromatic substitution mechanisms, where electron-donating groups facilitate the reaction process [11].

The phosphorus trichloride method demonstrates superior atom economy compared to traditional chlorinating agents [9] [10]. Theoretical calculations indicate that all three chlorine atoms in phosphorus trichloride can participate in the chlorination process, resulting in formation of three equivalents of acyl chloride per equivalent of phosphorus trichloride consumed [12]. This high atom utilization makes the method environmentally advantageous and economically favorable for large-scale synthesis [10].

Solvent Effects and Reaction Optimization Strategies

Solvent selection plays a critical role in optimizing the synthesis of 4-acetylbenzoyl chloride, influencing both reaction kinetics and product selectivity [13]. Polar aprotic solvents generally provide superior results compared to protic or non-polar alternatives [9]. Acetonitrile emerges as the optimal solvent choice for phosphorus trichloride-mediated chlorination, offering enhanced solubility for both reactants and improved reaction rates [11] [9].

The solvent effects can be attributed to several factors including dielectric constant, coordinating ability, and thermal stability under reaction conditions [13]. Dichloromethane provides moderate performance due to its appropriate polarity and chemical inertness, while maintaining compatibility with subsequent workup procedures [14]. Hexane and other non-polar solvents show reduced efficiency due to poor solubility of the carboxylic acid substrate [9].

Table 3: Solvent Optimization Parameters for 4-Acetylbenzoyl Chloride Synthesis

| Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Rate (relative) | Product Purity (%) |

|---|---|---|---|---|

| Acetonitrile | 37.5 | 82 | 1.00 | 98 |

| Dichloromethane | 8.9 | 40 | 0.75 | 95 |

| Tetrahydrofuran | 7.6 | 66 | 0.68 | 92 |

| Toluene | 2.4 | 111 | 0.45 | 88 |

Temperature optimization studies reveal that moderate heating enhances reaction rates without compromising product stability [9]. For phosphorus trichloride-mediated reactions, temperatures between 60-80°C provide optimal balance between reaction efficiency and product integrity [11]. Higher temperatures may lead to decomposition or side reactions, while lower temperatures result in incomplete conversion and extended reaction times [9].

Reaction concentration effects demonstrate that moderately concentrated solutions favor product formation while preventing precipitation of intermediates [14]. Typical substrate concentrations range from 0.1 to 0.5 molar in the chosen solvent system [9]. Catalyst addition, particularly dimethylformamide in oxalyl chloride reactions, significantly accelerates the transformation and improves overall yields [6].

Byproduct Analysis and Atom Efficiency Calculations

The byproduct profile of 4-acetylbenzoyl chloride synthesis varies significantly depending on the chosen chlorinating methodology [15]. Thionyl chloride-based reactions generate sulfur dioxide and hydrogen chloride as primary byproducts, both of which are gaseous and easily removed from the reaction mixture [4] [3]. The atom efficiency for this route can be calculated considering the molecular weights of reactants and desired products [15].

For the thionyl chloride method, the atom efficiency calculation yields approximately 76% based on the molecular weight ratio of 4-acetylbenzoyl chloride (182.6 g/mol) to the sum of 4-acetylbenzoic acid (164.2 g/mol) and thionyl chloride (119.0 g/mol) [15]. This calculation excludes gaseous byproducts that do not contribute to waste streams requiring disposal [15].

Table 4: Atom Efficiency Analysis for Different Synthetic Routes

| Method | Reactant MW (g/mol) | Product MW (g/mol) | Byproduct MW (g/mol) | Atom Efficiency (%) |

|---|---|---|---|---|

| Thionyl chloride | 283.2 | 182.6 | 100.6 | 64.5 |

| Oxalyl chloride/Dimethylformamide | 291.2 | 182.6 | 108.6 | 62.7 |

| Phosphorus trichloride | 328.8 | 546.0 (3 equiv) | 82.0 | 87.0 |

The phosphorus trichloride method demonstrates superior atom efficiency when considering the stoichiometric formation of three equivalents of acyl chloride [9] [10]. The phosphonic acid byproduct represents a minor mass contribution and can be effectively recycled or utilized in other applications [10]. This method aligns with green chemistry principles by minimizing waste generation and maximizing atom utilization [16].

Reaction mass efficiency calculations incorporate both yield and atom economy considerations [15]. The phosphorus trichloride route achieves reaction mass efficiency values exceeding 80% under optimized conditions, significantly surpassing traditional chlorinating methods [9]. These efficiency metrics become increasingly important for industrial-scale synthesis where waste minimization and cost reduction are primary concerns [15].

4-Acetylbenzoyl chloride represents a significant example of a para-disubstituted benzoyl chloride derivative containing both electron-withdrawing acid chloride and ketone functional groups [1]. The comprehensive spectroscopic analysis of this compound requires examination through multiple analytical techniques, each providing distinct structural information that collectively enables complete molecular characterization [2] [3].

Infrared Spectral Signatures and Functional Group Analysis

Infrared spectroscopy provides definitive identification of the functional groups present in 4-acetylbenzoyl chloride through characteristic vibrational frequencies [2] [4]. The compound exhibits two prominent carbonyl stretching absorptions that serve as primary diagnostic features for structural elucidation [5] [6].

The acid chloride carbonyl group displays a very strong absorption between 1770-1780 cm⁻¹, consistent with aromatic acid chlorides [2] [4]. This frequency represents a shift to lower wavenumbers compared to aliphatic acid chlorides due to conjugation with the aromatic ring system [6] [7]. The electron-withdrawing nature of the chlorine atom induces significant polarization of the carbonyl bond, resulting in the characteristically high frequency and intense absorption [8].

The aromatic ketone carbonyl of the acetyl substituent manifests as a strong absorption in the 1680-1690 cm⁻¹ region [9] [10]. This position reflects the conjugation between the ketone carbonyl and the aromatic ring, which reduces the bond order and lowers the stretching frequency by approximately 25-30 cm⁻¹ relative to aliphatic ketones [11] [12]. The intensity and position of this band confirm the presence of an aromatic methyl ketone functionality [10].

Para-disubstituted benzene rings exhibit characteristic out-of-plane C-H bending vibrations between 790-830 cm⁻¹ [13] [14]. This absorption pattern, combined with the absence of ring bending modes near 690 cm⁻¹, provides definitive confirmation of the para-substitution pattern on the benzene ring [13] [15]. The aromatic C=C stretching vibrations appear as medium to strong absorptions in the 1500-1600 cm⁻¹ region, while aromatic C-H stretching occurs at 3050-3100 cm⁻¹ [16] [4].

The methyl group of the acetyl substituent contributes diagnostic absorptions including C-H stretching vibrations at 2850-3000 cm⁻¹ and the characteristic umbrella mode at 1360-1375 cm⁻¹ [10] [17]. The unusually high intensity of the methyl umbrella mode serves as a diagnostic indicator for methyl ketone functionality [10].

Table 1: Infrared Spectroscopic Assignments for 4-Acetylbenzoyl chloride

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Acid Chloride C=O Stretch | 1770-1780 | Very Strong | C=O stretch of benzoyl chloride group |

| Aromatic Ketone C=O Stretch | 1680-1690 | Strong | C=O stretch of acetyl ketone group |

| Para-disubstituted Benzene C-H Out-of-plane Bending | 790-830 | Strong | Para-substituted benzene fingerprint |

| Aromatic C=C Stretching | 1500-1600 | Medium-Strong | Aromatic ring stretching vibrations |

| Aromatic C-H Stretching | 3050-3100 | Medium | Aromatic hydrogen stretching |

| Aliphatic C-H Stretching (Methyl) | 2850-3000 | Medium | Methyl group C-H stretching |

| Methyl C-H Bending | 1360-1375 | Medium | Methyl group umbrella mode |

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-acetylbenzoyl chloride through analysis of both proton and carbon environments [18] [19]. The compound exhibits distinct resonance patterns that reflect the electronic effects of the electron-withdrawing substituents and the aromatic ring system [3] [20].

¹H Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 4-acetylbenzoyl chloride displays three distinct resonance environments reflecting the compound's structural features [19] [3]. The aromatic protons experience significant deshielding due to the aromatic ring current and the electron-withdrawing effects of both substituents [3] [21].

Aromatic protons ortho to the acid chloride group appear as a doublet at 8.1-8.3 ppm with a coupling constant of 8-9 Hz, integrating for two protons [19] [21]. This downfield chemical shift reflects the combined deshielding effects of the aromatic ring and the strongly electron-withdrawing acid chloride substituent [3] [22]. The ortho coupling pattern confirms the para-disubstituted nature of the benzene ring [22] [23].

The aromatic protons ortho to the acetyl group resonate as a doublet at 8.0-8.2 ppm, also with 8-9 Hz coupling and two-proton integration [19] [21]. While these protons experience similar aromatic deshielding, the slightly upfield position relative to the acid chloride-adjacent protons reflects the comparatively weaker electron-withdrawing effect of the ketone carbonyl [3] [24].

The acetyl methyl group appears as a sharp singlet at 2.6-2.7 ppm, integrating for three protons [19] [17]. This chemical shift is characteristic of methyl groups adjacent to aromatic ketone carbonyls, where the electron-withdrawing effect of the carbonyl group causes downfield displacement relative to typical aliphatic methyl resonances [17] [24].

Table 2: ¹H Nuclear Magnetic Resonance Chemical Shift Assignments for 4-Acetylbenzoyl chloride

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Aromatic H ortho to COCl | 8.1-8.3 | Doublet | 2H | 8-9 |

| Aromatic H ortho to COCH₃ | 8.0-8.2 | Doublet | 2H | 8-9 |

| Acetyl Methyl Group | 2.6-2.7 | Singlet | 3H | - |

¹³C Nuclear Magnetic Resonance Structural Confirmation

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through identification of all carbon environments in 4-acetylbenzoyl chloride [25] [26]. The spectrum exhibits seven distinct carbon resonances corresponding to the different electronic environments within the molecule [27] [28].

The acid chloride carbonyl carbon appears in the characteristic carboxylic acid derivative region at 167-170 ppm [29] [26]. This chemical shift range distinguishes acid chlorides from ketones and aldehydes, which resonate at higher frequencies [29] [25]. The deshielding reflects the electron-withdrawing effect of the chlorine atom and the partial double-bond character of the carbon-oxygen bond [27].

The aromatic ketone carbonyl carbon of the acetyl group resonates at 196-198 ppm, consistent with aromatic ketones [26] [12]. This downfield position results from the reduced electron density at the carbonyl carbon due to conjugation with the aromatic ring system [28] [30]. The chemical shift confirms the presence of an α,β-unsaturated ketone system [26].

The quaternary aromatic carbons bearing the substituents appear at 136-138 ppm for the carbon attached to the acid chloride and 140-142 ppm for the carbon bearing the acetyl group [25] [20]. These chemical shifts reflect the electron-withdrawing effects of the respective substituents and their influence on the aromatic ring electron density [27] [16].

Aromatic CH carbons ortho to the acid chloride group resonate at 130-132 ppm, while those ortho to the acetyl group appear at 128-130 ppm [25] [16]. The slight difference in chemical shifts reflects the varying degrees of electron withdrawal by the two substituents [27] [28].

The acetyl methyl carbon appears at 26-27 ppm, characteristic of methyl groups adjacent to aromatic ketone carbonyls [25] [17]. This chemical shift confirms the identity of the acetyl substituent and its attachment to the aromatic ring [27].

Table 3: ¹³C Nuclear Magnetic Resonance Chemical Shift Assignments for 4-Acetylbenzoyl chloride

| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Acid Chloride Carbonyl (COCl) | 167-170 | Deshielded carboxylic acid derivative carbonyl |

| Ketone Carbonyl (COCH₃) | 196-198 | Aromatic ketone carbonyl |

| Aromatic Carbon (C-COCl) | 136-138 | Quaternary aromatic carbon bearing COCl |

| Aromatic Carbon (C-COCH₃) | 140-142 | Quaternary aromatic carbon bearing COCH₃ |

| Aromatic CH ortho to COCl | 130-132 | Aromatic CH deshielded by electron-withdrawing COCl |

| Aromatic CH ortho to COCH₃ | 128-130 | Aromatic CH deshielded by electron-withdrawing COCH₃ |

| Acetyl Methyl Carbon | 26-27 | Methyl carbon of acetyl group |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-acetylbenzoyl chloride reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [31] [32]. The electron impact ionization generates a molecular ion with the characteristic chlorine isotope pattern, followed by predictable fragmentations based on bond strengths and stabilization of resulting cations [33] [34].

The molecular ion appears as a weak peak at m/z 182/184, exhibiting the characteristic 3:1 intensity ratio for monochlorinated compounds [33] [35]. The low intensity of the molecular ion reflects the instability of the radical cation and its tendency to undergo rapid fragmentation [32] [34].

The base peak typically occurs at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺ [36] [32]. This fragment represents one of the most stable cations in aromatic mass spectrometry and commonly dominates spectra of benzoyl-containing compounds [31] [37]. The stability arises from resonance delocalization and the favorable alpha-cleavage pathway [32] [38].

Alpha-cleavage of the acetyl group generates a significant fragment at m/z 139/141 through loss of the acetyl radical [M-43]⁺ [31] [33]. This fragmentation represents a characteristic pattern for methyl ketones and provides confirmation of the acetyl substituent [39] [32]. The resulting cation retains the acid chloride functionality and exhibits the chlorine isotope pattern [33].

Loss of carbon monoxide from the molecular ion produces a fragment at m/z 154 [M-28]⁺, representing a common fragmentation pathway for carbonyl-containing compounds [31] [32]. This neutral loss provides evidence for the presence of carbonyl functionality and typically occurs through rearrangement processes [39] [34].

The acetyl cation appears as an intense peak at m/z 43 [CH₃CO]⁺, confirming the presence of the acetyl group through characteristic alpha-cleavage of the ketone functionality [31] [33]. This fragment serves as a diagnostic ion for acetyl-containing compounds [32] [39].

Further fragmentation of the benzoyl cation yields the phenyl cation at m/z 77 [C₆H₅]⁺ through loss of carbon monoxide [32] [38]. This secondary fragmentation pathway is characteristic of aromatic compounds and provides additional structural confirmation [31] [37].

Table 4: Mass Spectrometric Fragmentation Patterns for 4-Acetylbenzoyl chloride

| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Mechanism |

|---|---|---|---|

| 182/184 | 5-15 | Molecular ion [M]⁺ (chlorine isotope pattern) | Electron impact ionization |

| 154 | 20-30 | Loss of CO from molecular ion [M-28]⁺ | α-cleavage adjacent to carbonyl |

| 139/141 | 40-60 | Loss of COCH₃ from molecular ion [M-43]⁺ | α-cleavage of acetyl group |

| 111 | 25-35 | Acetylbenzenium ion [C₆H₄COCH₃]⁺ | Loss of COCl from molecular ion |

| 105 | 80-100 | Benzoyl cation [C₆H₅CO]⁺ | Common benzoyl fragment in aromatic compounds |

| 77 | 60-80 | Phenyl cation [C₆H₅]⁺ | Further fragmentation of benzoyl cation |

| 43 | 70-90 | Acetyl cation [CH₃CO]⁺ | α-cleavage of acetyl ketone |